molecular formula C6H10ClN3 B2940100 1-(4-Methylpyridazin-3-yl)methanamine hydrochloride CAS No. 2173991-77-8

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride

Cat. No.: B2940100
CAS No.: 2173991-77-8
M. Wt: 159.62
InChI Key: TZDKPEHURFMWPA-UHFFFAOYSA-N
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Description

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride is a hydrochloride salt derivative featuring a pyridazine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

(4-methylpyridazin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-2-3-8-9-6(5)4-7;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDKPEHURFMWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylpyridazin-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Methylpyridazin-3-yl)methanamine hydrochloride with analogous compounds from the evidence, focusing on molecular features and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Remarks
This compound C₆H₁₀ClN₃ 175.62 Pyridazine 4-Methyl Chiral building block; dihydrochloride form also exists (MW 203.11)
(4-(Trifluoromethyl)pyridin-3-yl)methanamine HCl C₇H₈ClF₃N₂ 220.60 Pyridine 4-Trifluoromethyl Used in organic synthesis (CAS 1185138-23-1)
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl C₁₀H₁₃ClFNO 217.67 Cyclopropane-phenyl 3-Fluoro, 4-methoxy Lipophilic; potential CNS applications
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₉ClF₃N 175.58 Cyclopropane 1-Trifluoromethyl High lipophilicity; CAS 1783418-59-6
1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine HCl C₉H₁₁ClN₄ 210.66 Pyridine-pyrazole hybrid 2-(1H-Pyrazol-1-yl) Heterocyclic hybrid; CAS 1197871-01-4

Key Observations :

  • Core Heterocycles : Pyridazine (target compound) vs. pyridine, cyclopropane, or hybrid systems (e.g., pyridine-pyrazole). Pyridazine’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine derivatives.
  • Substituent Effects : The 4-methyl group in the target compound enhances lipophilicity moderately, whereas trifluoromethyl (e.g., ) or cyclopropane groups (e.g., ) significantly increase hydrophobicity.
  • Salt Forms: Most compounds are mono-hydrochloride salts, but the dihydrochloride form of the target compound (MW 203.11) is noted, suggesting higher solubility in aqueous media .

Biological Activity

1-(4-Methylpyridazin-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of pyridazine, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological efficacy .

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. This compound has been shown to act as an inhibitor of certain enzymes, modulating various biological pathways . The precise mechanism may vary depending on the specific derivatives and their targets.

Pharmacological Activities

Research indicates that derivatives of pyridazine, including this compound, exhibit several pharmacological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties, effective against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Anticancer Activity : The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can inhibit cell growth in cancer cell lines, suggesting its role as a potential therapeutic agent in oncology .
  • Anti-inflammatory Properties : Some studies have indicated that the compound may exhibit anti-inflammatory effects, contributing to its overall therapeutic profile .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridazine derivatives highlighted the antimicrobial activity of this compound. The compound was tested against multiple bacterial strains, showing significant inhibition of growth at low concentrations (Table 1).

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Klebsiella pneumoniae0.05

Case Study 2: Anticancer Potential

In vitro assays have demonstrated that the compound inhibits the proliferation of KARPAS422 cancer cells (Table 2). The IC50 value for cell growth inhibition was found to be approximately 2.7 μM.

CompoundIC50 (μM)
This compound2.7
Control (untreated)>10

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